2-Amino-5-bromo-4-fluoropyridin-3-ol

Catalog No.
S3333147
CAS No.
1003710-78-8
M.F
C5H4BrFN2O
M. Wt
207 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-bromo-4-fluoropyridin-3-ol

CAS Number

1003710-78-8

Product Name

2-Amino-5-bromo-4-fluoropyridin-3-ol

IUPAC Name

2-amino-5-bromo-4-fluoropyridin-3-ol

Molecular Formula

C5H4BrFN2O

Molecular Weight

207 g/mol

InChI

InChI=1S/C5H4BrFN2O/c6-2-1-9-5(8)4(10)3(2)7/h1,10H,(H2,8,9)

InChI Key

ZFYFGNFGWVGBKM-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=N1)N)O)F)Br

Canonical SMILES

C1=C(C(=C(C(=N1)N)O)F)Br

2-Amino-5-bromo-4-fluoropyridin-3-ol is a heterocyclic organic compound classified within the pyridine family. Its molecular formula is C5H5BrF N2O, and it features a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a fluorine atom at the 4-position, along with a hydroxyl group at the 3-position. This unique arrangement of substituents imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields including medicinal chemistry and materials science.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution. For instance, phenylboronic acid can be used in Suzuki coupling reactions to substitute these halogens.
  • Oxidation and Reduction: The amino group can undergo oxidation or reduction processes, allowing for the formation of different derivatives under specific conditions.
  • Coupling Reactions: The compound can engage in palladium-catalyzed coupling reactions, leading to the synthesis of biaryl compounds.

The major products from these reactions often include substituted pyridines and various derivatives that serve as intermediates in pharmaceutical and agrochemical synthesis.

  • Ortho-lithiation: This step involves lithiation of a suitable pyridine derivative followed by reaction with trimethylborate.
  • Bromination: The introduction of bromine can be achieved through electrophilic aromatic substitution using bromine in an appropriate solvent.
  • Fluorination: This can be accomplished using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Industrial production may utilize continuous flow reactors for optimized yields and purity while ensuring cost-effectiveness and environmental safety.

2-Amino-5-bromo-4-fluoropyridin-3-ol has diverse applications across several domains:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential drug candidates aimed at treating various diseases.
  • Agrochemicals: The compound is employed in developing pesticides and herbicides due to its bioactive properties.
  • Material Science: It acts as a precursor for advanced materials with tailored electronic and optical characteristics.

Research into the interactions of 2-Amino-5-bromo-4-fluoropyridin-3-ol focuses on its reactivity with biological systems. Initial findings suggest it may interact with specific enzymes or receptors, influencing metabolic pathways or signaling mechanisms. These studies are crucial for understanding its therapeutic potential and guiding further research into its applications in pharmacology.

Several compounds share structural similarities with 2-Amino-5-bromo-4-fluoropyridin-3-ol, each possessing distinct characteristics:

Compound NameCAS NumberUnique Features
2-Amino-4-bromopyridin-3-ol114335-54-5Lacks fluorine; primarily used in similar synthetic pathways.
5-Bromo-4-fluoropyridin-3-ol1805515-34-7Contains hydroxyl group; potential applications in medicinal chemistry.
2-Bromo-5-fluoropyridine1093758-87-2Lacks hydroxyl group; utilized in coupling reactions.
2-Amino-4-fluoropyridin39903-01-0Contains amino group; different reactivity profile due to substitution patterns.

Uniqueness: The distinct combination of amino, bromo, and fluorine substituents on the pyridine ring makes 2-Amino-5-bromo-4-fluoropyridin-3-ol unique among these compounds. This structural diversity contributes to its unique reactivity and potential applications in both research and industry.

XLogP3

0.9

Wikipedia

2-Amino-5-bromo-4-fluoropyridin-3-ol

Dates

Last modified: 08-19-2023

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